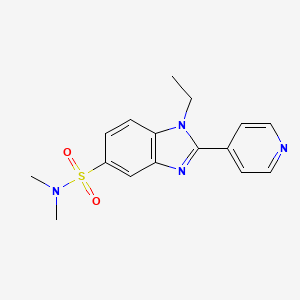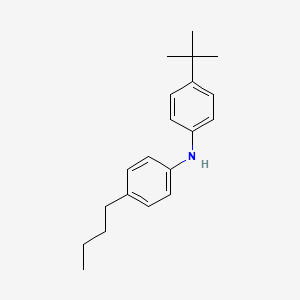![molecular formula C12H10N2O3S B12934809 [(4-Formyl-1-phenyl-1H-imidazol-5-yl)sulfanyl]acetic acid CAS No. 62260-52-0](/img/structure/B12934809.png)
[(4-Formyl-1-phenyl-1H-imidazol-5-yl)sulfanyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Formyl-1-phenyl-1H-imidazol-5-yl)thio)acetic acid is a compound that belongs to the imidazole family, which is known for its diverse biological and chemical properties. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a formyl group and a phenyl group attached to the imidazole ring, along with a thioacetic acid moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-((4-Formyl-1-phenyl-1H-imidazol-5-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Conversion to 2-((4-Carboxy-1-phenyl-1H-imidazol-5-yl)thio)acetic acid.
Reduction: Formation of 2-((4-Hydroxymethyl-1-phenyl-1H-imidazol-5-yl)thio)acetic acid.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-((4-Formyl-1-phenyl-1H-imidazol-5-yl)thio)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mecanismo De Acción
The mechanism of action of 2-((4-Formyl-1-phenyl-1H-imidazol-5-yl)thio)acetic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The imidazole ring can also coordinate with metal ions, affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-((4-Formyl-1-methyl-1H-imidazol-5-yl)thio)acetic acid
- 2-((4-Formyl-1-phenyl-1H-imidazol-5-yl)thio)propanoic acid
- 2-((4-Formyl-1-phenyl-1H-imidazol-5-yl)thio)butanoic acid
Uniqueness
2-((4-Formyl-1-phenyl-1H-imidazol-5-yl)thio)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a formyl group and a thioacetic acid moiety allows for versatile chemical modifications and interactions with biological targets .
Propiedades
Número CAS |
62260-52-0 |
|---|---|
Fórmula molecular |
C12H10N2O3S |
Peso molecular |
262.29 g/mol |
Nombre IUPAC |
2-(5-formyl-3-phenylimidazol-4-yl)sulfanylacetic acid |
InChI |
InChI=1S/C12H10N2O3S/c15-6-10-12(18-7-11(16)17)14(8-13-10)9-4-2-1-3-5-9/h1-6,8H,7H2,(H,16,17) |
Clave InChI |
UGUANENGINVCQB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C=NC(=C2SCC(=O)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


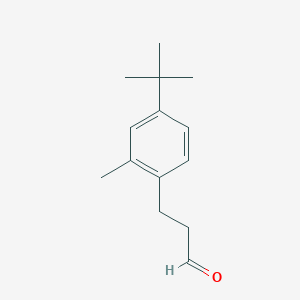
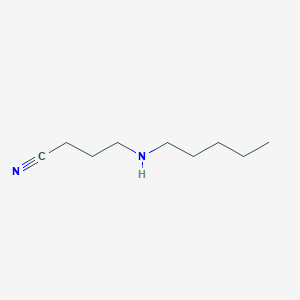
![2-Bromo-1-{2-[(3-methylbutyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12934748.png)
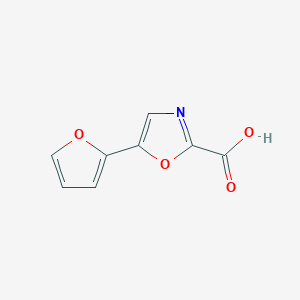
![3-Butyl-1-[(4-methoxyphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B12934753.png)
![2-[(E)-2-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]ethenyl]-1-benzofuran-6-ol](/img/structure/B12934754.png)
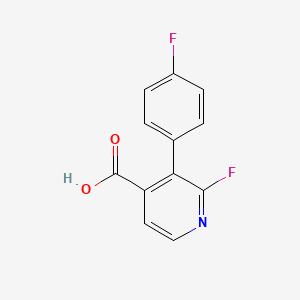

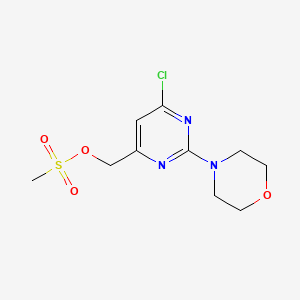
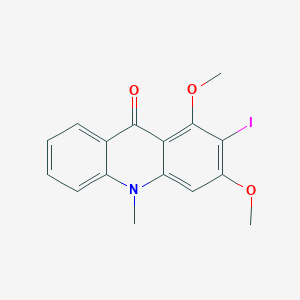
![Benzamide, N-[2-(1-piperidinyl)-3-(2-thienyl)-6-quinoxalinyl]-](/img/structure/B12934782.png)
![4-Fluorobicyclo[2.1.1]hexan-1-amine](/img/structure/B12934789.png)
